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Compound of Interest

Compound Name: Methylboronic Acid

Cat. No.: B051376

Introduction

Methylboronic acid (CHsB(OH)2) is a fundamental organoboron compound with significant
applications in organic synthesis, sensor technology, and medicinal chemistry. A thorough
understanding of its structural and electronic properties is crucial for its effective utilization. This
technical guide provides an in-depth overview of the spectroscopic data for methylboronic
acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The
information presented herein is intended for researchers, scientists, and professionals in drug
development who require detailed analytical data and protocols for the characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of
methylboronic acid in solution. The key nuclei for analysis are *H (proton), 3C, and 'B.

IH NMR Data

The proton NMR spectrum of methylboronic acid is characterized by signals corresponding to
the methyl and hydroxyl protons. The chemical shift of the hydroxyl protons can be highly
variable and is often influenced by solvent, concentration, and temperature due to hydrogen
bonding and chemical exchange.
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Assignment Chemical Shift (d) in ppm Solvent
CHs ~0.3 DMSO-ds
OH ~5.5 (broad) DMSO-ds

13C NMR Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. For
methylboronic acid, a single resonance is expected for the methyl carbon. The boron-carbon
coupling can sometimes lead to peak broadening.

Assignment Chemical Shift (d) in ppm Solvent

CHs ~-2.0t0 -8.0 Not Specified

11B NMR Data

1B NMR is particularly useful for characterizing boron-containing compounds.[1] The chemical
shift is sensitive to the coordination number and electronic environment of the boron atom.[1][2]
[3] For methylboronic acid, the boron is tricoordinate (sp? hybridized), which typically results
in a chemical shift in the range of 28-33 ppm. The presence of hydroxyl groups results in a
higher field resonance compared to corresponding alkylboranes.[4]

Assignment Chemical Shift (d) in ppm Solvent

B(OH)2 ~28.0- 33.0 Not Specified

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of methylboronic acid is
outlined below.

1. Sample Preparation:

¢ Weigh approximately 4-10 mg of methylboronic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, Acetone-dse) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

The final concentration should be around 10% for optimal results.

. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial
for high resolution and good line shape.

Acquire the *H spectrum. A standard pulse program is typically sufficient.

For 13C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single
lines for each carbon. Due to the low natural abundance of 13C, a larger number of scans is
required.

For 1B NMR, use a specific boron probe or a broadband probe tuned to the 1B frequency. A
reference standard like BFs-OEt:2 is used to set the chemical shift scale to O ppm.

. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the
spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale. For *H and 13C spectra, the residual solvent peak is often
used as an internal reference (e.g., DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Integrate the signals in the 'H spectrum to determine the relative ratios of protons.

Workflow for NMR Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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